3-(Pyrrolidin-1-yl)picolinaldehyde

Catalog No.
S845132
CAS No.
1707358-09-5
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyrrolidin-1-yl)picolinaldehyde

CAS Number

1707358-09-5

Product Name

3-(Pyrrolidin-1-yl)picolinaldehyde

IUPAC Name

3-pyrrolidin-1-ylpyridine-2-carbaldehyde

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-8-9-10(4-3-5-11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2

InChI Key

MLURBQLDKQBLJH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(N=CC=C2)C=O

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)C=O

3-(Pyrrolidin-1-yl)picolinaldehyde is a heterocyclic organic compound characterized by a pyridine ring substituted with a pyrrolidine moiety and an aldehyde functional group. Its molecular formula is C₁₁H₁₄N₂O, and it features a pyridyl group at the 3-position of the pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to the unique structural features that allow for diverse interactions with biological targets.

The chemical reactivity of 3-(Pyrrolidin-1-yl)picolinaldehyde can be explored through various pathways:

  • Aldehyde Reactivity: The aldehyde group can undergo typical reactions such as nucleophilic addition, condensation, and oxidation, which can lead to the formation of alcohols or carboxylic acids.
  • Pyridine Chemistry: The nitrogen atom in the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  • Cyclization Reactions: The presence of both the pyrrolidine and picolinaldehyde functionalities may enable cyclization reactions under specific conditions, potentially leading to new heterocyclic derivatives.

Research indicates that compounds related to 3-(Pyrrolidin-1-yl)picolinaldehyde exhibit various biological activities, including:

  • Antimicrobial Properties: Similar pyridine derivatives have shown significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Effects: Some related compounds have been studied for their antiviral properties, indicating potential therapeutic applications in treating viral infections .
  • Cytotoxicity: Certain derivatives may also display cytotoxic effects on cancer cell lines, suggesting their utility in cancer treatment strategies.

The synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde can be achieved through several methods:

  • Pyridine Derivatives: Utilizing existing pyridine derivatives as starting materials, one can employ nucleophilic substitution reactions to introduce the pyrrolidinyl group.
  • Aldol Condensation: A method involving aldol condensation between suitable aldehydes and ketones could yield this compound, particularly when using a pyridyl aldehyde.
  • One-Pot Reactions: Recent advancements in synthetic methodologies have highlighted the efficiency of one-pot reactions that combine multiple steps into a single reaction vessel, potentially simplifying the synthesis of this compound .

3-(Pyrrolidin-1-yl)picolinaldehyde has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or antiviral agents.
  • Material Science: Its unique chemical properties may allow it to be used in creating novel materials or catalysts.
  • Chemical Probes: The compound could function as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

Studies on interaction profiles indicate that 3-(Pyrrolidin-1-yl)picolinaldehyde may interact with various biological macromolecules:

  • Protein Binding: Investigations into its binding affinity with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: The compound might inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Several compounds share structural similarities with 3-(Pyrrolidin-1-yl)picolinaldehyde, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
2-PyridylpyrrolidinePyridine ring with a pyrrolidine moietyKnown for its ability to act as a ligand in coordination chemistry.
3-(Aminomethyl)picolinaldehydePicolinaldehyde with an amine groupExhibits enhanced solubility and reactivity due to the amine functionality.
NicotinePyridine derivative with a methyl groupWell-studied for its neuropharmacological effects; widely known as an alkaloid.

The uniqueness of 3-(Pyrrolidin-1-yl)picolinaldehyde lies in its specific combination of functionalities that may enhance its biological activity compared to these similar compounds. Its potential versatility in medicinal chemistry makes it an intriguing candidate for further research and development.

XLogP3

1.3

Dates

Modify: 2023-08-16

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